molecular formula C8H5BrF4O2 B12978846 (6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)methanol

(6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)methanol

Cat. No.: B12978846
M. Wt: 289.02 g/mol
InChI Key: LYNUPIZIJUBMAP-UHFFFAOYSA-N
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Description

(6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)methanol is a chemical compound with the molecular formula C8H5BrF4O2 and a molecular weight of 289.02 g/mol . This compound is characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to a phenyl ring, along with a methanol group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing palladium catalysts and boron reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions: (6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The bromine and fluorine groups can be reduced under specific conditions.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products Formed:

    Oxidation: Formation of (6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)aldehyde or (6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)carboxylic acid.

    Reduction: Formation of (6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)methane.

    Substitution: Formation of various substituted phenylmethanol derivatives.

Scientific Research Applications

(6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and trifluoromethoxy groups can influence its reactivity and binding affinity to various enzymes and receptors. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: (6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)methanol is unique due to the presence of the methanol group, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The combination of bromine, fluorine, and trifluoromethoxy groups also imparts distinct chemical properties that can be leveraged in different research applications.

Properties

Molecular Formula

C8H5BrF4O2

Molecular Weight

289.02 g/mol

IUPAC Name

[6-bromo-2-fluoro-3-(trifluoromethoxy)phenyl]methanol

InChI

InChI=1S/C8H5BrF4O2/c9-5-1-2-6(15-8(11,12)13)7(10)4(5)3-14/h1-2,14H,3H2

InChI Key

LYNUPIZIJUBMAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1OC(F)(F)F)F)CO)Br

Origin of Product

United States

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